molecular formula C15H13N3O2 B2842670 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime CAS No. 330574-81-7

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime

Cat. No.: B2842670
CAS No.: 330574-81-7
M. Wt: 267.288
InChI Key: MHKFGLILFPGZGV-MXJCQBOHSA-N
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Description

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an oxime group, a phenylhydrazono group, and a phenyl group attached to a propanal backbone. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime typically involves the reaction of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration, washed with hot methanol, and dried under vacuum .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenylhydrazono group can participate in substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed:

Scientific Research Applications

Biology and Medicine: Research has shown that metal complexes of this compound exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for the development of new antimicrobial agents .

Industry: In the field of material science, the compound and its metal complexes are explored for their optoelectronic properties. They are studied for applications in dye-sensitized solar cells, photodiodes, and photocatalysis due to their semiconducting nature and favorable band gap values .

Comparison with Similar Compounds

  • 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal
  • 3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
  • 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal

Comparison: Compared to its analogs, 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime exhibits unique properties due to the presence of the oxime group. This functional group enhances its reactivity and ability to form stable metal complexes, making it more versatile in applications such as antimicrobial agents and optoelectronic materials .

Properties

IUPAC Name

(2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(12-7-3-1-4-8-12)14(11-16-20)18-17-13-9-5-2-6-10-13/h1-11,17,20H/b16-11+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFGLILFPGZGV-MXJCQBOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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